![molecular formula C26H32Cl2N2O3 B2904260 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1215684-90-4](/img/structure/B2904260.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of biphenyl and piperazine. Biphenyl is a type of aromatic hydrocarbon with two phenyl rings . Piperazine is a cyclic organic compound that is mainly used in the manufacture of plastics, resins, pesticides, brake fluid and other industrial materials . The methoxy group attached to the phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.
科学的研究の応用
Chemical Synthesis and Derivative Studies
A diverse range of research has been conducted on compounds structurally related to 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, focusing on their synthesis, pharmacological properties, and potential applications in treating various conditions. Studies have explored novel derivatives, highlighting the importance of structural modifications to enhance activity and selectivity for targeted receptors.
For instance, research on novel derivatives involving the synthesis of compounds with a piperazine moiety has shown significant antidepressant and antianxiety activities, suggesting the therapeutic potential of these derivatives in mental health disorders (J. Kumar et al., 2017). Similarly, another study synthesized pyrrolidin-2-one and pyrrolidine derivatives, demonstrating strong antiarrhythmic and antihypertensive activities, which could be attributed to their alpha-adrenolytic properties (Barbara Malawska et al., 2002).
Antimicrobial and Antipsychotic Potential
Further investigations into the antimicrobial properties of triazole derivatives containing the piperazine fragment have revealed promising activities against various microorganisms, indicating the potential for developing new antimicrobial agents (H. Bektaş et al., 2007). Additionally, the synthesis and pharmacological evaluation of biphenyl and aryl piperazine derivatives have been explored for their antipsychotic potential, with some compounds showing considerable anti-dopaminergic and anti-serotonergic activity, suggesting their utility in treating psychotic disorders (S. Bhosale et al., 2014).
Molecular Structure and Binding Mechanisms
The molecular structure and binding mechanisms of related compounds have also been a subject of study, providing insights into their bioactivity and potential therapeutic applications. For example, the structural analysis and molecular docking studies of certain arylpiperazine derivatives have shed light on their interaction with α1A-adrenoceptors, offering a basis for the design of highly selective antagonists (W. Xu et al., 2016).
Targeting Bacterial Persisters
Interestingly, research has identified compounds capable of selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells, presenting a novel approach to eradicating bacterial persistence, a significant challenge in treating infections (Jun-Seob Kim et al., 2011).
特性
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3.2ClH/c1-30-25-13-9-23(10-14-25)28-17-15-27(16-18-28)19-24(29)20-31-26-11-7-22(8-12-26)21-5-3-2-4-6-21;;/h2-14,24,29H,15-20H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAJQGWGVJRCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

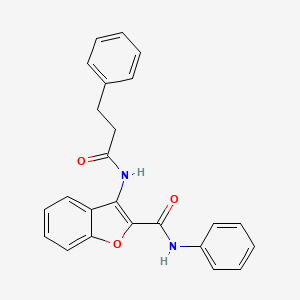
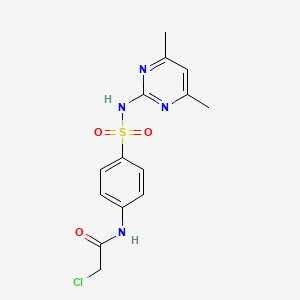
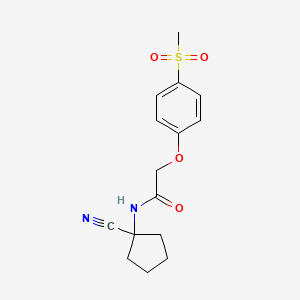

![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2904184.png)

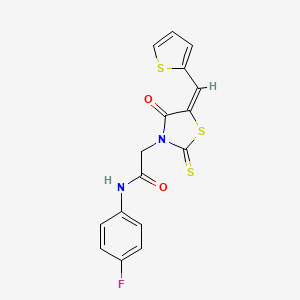
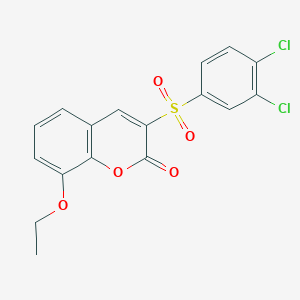
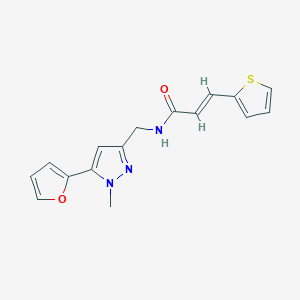
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2904193.png)

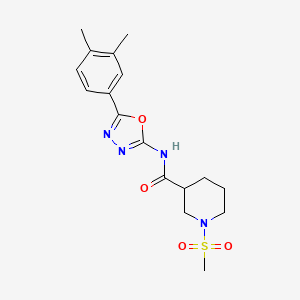
![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2904197.png)
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2904199.png)